5-Fluoro-2-methoxyphenyl Isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FNOS |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-fluoro-2-isothiocyanato-1-methoxybenzene |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-3-2-6(9)4-7(8)10-5-12/h2-4H,1H3 |
InChI Key |
PBMRCLMNGFBCBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 5 Fluoro 2 Methoxyphenyl Isothiocyanate
Retrosynthetic Analysis of 5-Fluoro-2-methoxyphenyl Isothiocyanate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection targets the isothiocyanate group (-N=C=S). This functional group is typically installed by converting a primary amine. Therefore, the most logical precursor is the corresponding aniline (B41778) derivative, 5-Fluoro-2-methoxyaniline .
Precursor Synthesis Strategies for the 5-Fluoro-2-methoxyphenyl Moiety
The synthesis of the key intermediate, 5-Fluoro-2-methoxyaniline, can be approached by strategically introducing the fluorine and methoxy (B1213986) substituents onto an aniline or phenol (B47542) ring system.
Introducing a fluorine atom onto an aromatic ring can be achieved through several methods. The choice of method depends on the nature of the substrate and the desired regioselectivity.
Electrophilic Fluorination: Modern electrophilic fluorinating agents, often containing an N-F bond, allow for the direct fluorination of electron-rich aromatic systems. nih.gov While potentially applicable to a methoxy-substituted aniline derivative, controlling the position of fluorination can be challenging due to the activating nature of both the amino and methoxy groups.
Nucleophilic Aromatic Substitution (SNAr): A common industrial approach involves starting with a molecule that has a good leaving group, such as a nitro or chloro group, positioned appropriately. For instance, a precursor like 4-chloro-2-methoxyaniline (B126167) could potentially undergo nucleophilic substitution with a fluoride (B91410) source, although this is generally difficult on electron-rich rings unless activated by a strong electron-withdrawing group.
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding primary aromatic amine. cas.cn This route could be applied if a suitable aminophenol or anisidine precursor is available to be diazotized.
Synthesis from Pre-fluorinated Building Blocks: A highly effective strategy is to begin with a commercially available molecule that already contains the fluorine atom in the correct position. A plausible route starts with 4-fluoro-2-nitrophenol. This compound can then be subjected to etherification and reduction steps to yield the target precursor.
A practical synthesis route for a related compound, 4-fluoro-2-methoxy-5-nitroaniline, involves the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, which is itself prepared from 4-fluoro-2-methoxyaniline. google.com This highlights a common strategy of protecting the amine group before performing electrophilic aromatic substitution to control reactivity and regioselectivity.
The methoxy group is typically introduced via Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent.
A common precursor for this route is an aminophenol, such as 4-Amino-2-fluorophenol . nih.gov The synthesis involves protecting the more reactive amine function, typically by acetylation, before proceeding with the etherification of the hydroxyl group. The protected intermediate is then treated with a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base to form the methoxy group. A final deprotection step reveals the amine, yielding 5-Fluoro-2-methoxyaniline. google.com
| Starting Material | Key Steps | Intermediate | Final Precursor |
| 4-Fluoro-2-nitrophenol | 1. Methylation (e.g., DMS, K2CO3) 2. Nitro group reduction (e.g., H2, Raney Ni) | 4-Fluoro-2-methoxy-1-nitrobenzene | 5-Fluoro-2-methoxyaniline |
| 4-Amino-2-fluorophenol | 1. Amine protection (e.g., Acetic Anhydride) 2. O-methylation 3. Deprotection | N-(4-fluoro-2-hydroxyphenyl)acetamide | 5-Fluoro-2-methoxyaniline |
Isothiocyanate Formation Mechanisms
Once the precursor 5-Fluoro-2-methoxyaniline is obtained, the final step is the conversion of the primary amino group into the isothiocyanate functionality. Two primary methods dominate this transformation.
The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a direct and often high-yielding method for synthesizing isothiocyanates. researchgate.netthieme-connect.com Thiophosgene is a highly reactive electrophile due to the two chlorine leaving groups attached to the thiocarbonyl carbon.
The mechanism proceeds in two main steps:
Nucleophilic Attack: The nitrogen atom of 5-Fluoro-2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This forms a thiocarbamoyl chloride intermediate.
Elimination: In the presence of a base (e.g., triethylamine (B128534) or pyridine), a proton is abstracted from the nitrogen, and a chloride ion is eliminated. This results in the formation of the stable isothiocyanate product and hydrochloric acid, which is neutralized by the base. nih.gov
This method is highly efficient but requires careful handling due to the toxicity of thiophosgene. thieme-connect.com
An alternative and widely used approach involves carbon disulfide (CS₂) as the source of the thiocarbonyl group. nih.govchemrxiv.org This method avoids the use of highly toxic thiophosgene and proceeds via a dithiocarbamate (B8719985) salt intermediate. nih.gov
The general mechanism involves two stages:
Dithiocarbamate Formation: The primary amine (5-Fluoro-2-methoxyaniline) reacts with carbon disulfide in the presence of a base (such as triethylamine, potassium hydroxide, or aqueous ammonia) to form a dithiocarbamate salt. orgsyn.orgbeilstein-journals.org
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing or activating agent to induce the elimination of a sulfur-containing species and form the isothiocyanate. A variety of reagents can be used for this step, leading to different reaction conditions and efficiencies. organic-chemistry.org
Common reagents for the decomposition of the dithiocarbamate salt are summarized in the table below.
| Reagent Class | Example Reagent(s) | Mechanism | Reference |
| Chloroformates | Ethyl Chloroformate | The dithiocarbamate attacks the chloroformate, forming an unstable intermediate that decomposes to the isothiocyanate, carbonyl sulfide (B99878), and ethanol. | orgsyn.org |
| Heavy Metal Salts | Lead(II) Nitrate (B79036), Copper(II) Sulfate | The metal ion coordinates to the sulfur atoms, facilitating the elimination of a metal sulfide precipitate and the formation of the isothiocyanate. | nih.govorgsyn.org |
| Acyl Chlorides / Anhydrides | Tosyl Chloride, Propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) | These reagents activate the dithiocarbamate, turning one of the sulfur atoms into a good leaving group, which promotes cyclization and subsequent fragmentation to the isothiocyanate. | organic-chemistry.org |
| Oxidizing Agents | Hydrogen Peroxide | The dithiocarbamate is oxidized, leading to an intramolecular cyclization and elimination pathway that yields the final product. | nih.gov |
This two-step, one-pot procedure is often preferred for its operational simplicity and the use of less hazardous reagents compared to the thiophosgene route. beilstein-journals.org
One-Pot Isothiocyanate Synthesis Approaches
One-pot synthesis offers a streamlined approach to producing isothiocyanates by reducing the number of separate reaction and purification steps, which in turn saves time, resources, and minimizes waste. beilstein-journals.org For the synthesis of this compound, this typically involves the in situ generation of a dithiocarbamate salt from the precursor amine, 5-fluoro-2-methoxyaniline, followed by desulfurization to yield the target isothiocyanate. beilstein-journals.orgnih.gov
Several reagents have been developed for this one-pot desulfurization step. A notable method employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) as the desulfurizing agent in an aqueous medium. beilstein-journals.orgnih.gov In this process, the amine reacts with carbon disulfide in the presence of a base like potassium carbonate to form the dithiocarbamate intermediate. Subsequent treatment with TCT at low temperatures affords the isothiocyanate in high yields. beilstein-journals.org This method has proven effective for a wide range of substrates, including electron-deficient arylamines, which is relevant for the synthesis of this compound due to the electronic effects of the fluorine substituent. beilstein-journals.orgnih.gov
Another efficient one-pot method utilizes sodium persulfate as a green and stable desulfurization agent in water. nih.govrsc.org This approach is particularly advantageous as it avoids the use of toxic reagents and volatile organic solvents. rsc.orgresearchgate.net The reaction proceeds under basic conditions, which are crucial for achieving good chemoselectivity for the isothiocyanate product. rsc.org Other reagents that facilitate one-pot synthesis from dithiocarbamate salts include tosyl chloride and propane phosphonic acid anhydride (T3P®). organic-chemistry.org
A different one-pot strategy involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. organic-chemistry.org This method is particularly effective for preparing alkyl and electron-rich aryl isothiocyanates. organic-chemistry.orgorganic-chemistry.org For electron-deficient substrates, a two-step variation of this process is often more successful. organic-chemistry.org The choice of the one-pot method depends on the specific reactivity of the starting amine and the desired scale of the reaction.
Table 1: Comparison of Reagents for One-Pot Isothiocyanate Synthesis
| Reagent | Typical Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyanuric Chloride (TCT) | Aqueous K₂CO₃, then TCT in CH₂Cl₂ at 0°C | High yields for a broad range of amines, including electron-deficient ones. beilstein-journals.orgnih.gov | Requires an organic solvent for the reagent. |
| Sodium Persulfate | Aqueous, basic conditions | Green, stable, and inexpensive reagent; uses water as solvent. nih.govrsc.org | Yields can be lower for some substrates compared to other methods. nih.gov |
| Tosyl Chloride | Amine, CS₂, Et₃N, then Tosyl Chloride | Good yields for various alkyl and aryl amines. organic-chemistry.org | Generates tosyl-related byproducts. |
| Phenyl Chlorothionoformate | Solid NaOH, CH₂Cl₂ | Facile and efficient for alkyl and electron-rich aryl isothiocyanates. organic-chemistry.org | Less effective for electron-deficient anilines in a one-pot setup. organic-chemistry.org |
Transition Metal-Catalyzed Isothiocyanate Synthesis
Transition metal catalysis provides mild and efficient pathways for synthesizing isothiocyanates, often with high yields and excellent functional group tolerance. mdpi.combeilstein-journals.org These methods can circumvent the need for harsh reagents or high temperatures.
One prominent strategy involves the transition metal-catalyzed reaction of isocyanides with a sulfur source. mdpi.com For instance, elemental sulfur can be activated by catalysts to react with isocyanides, which can be formed in situ from the corresponding primary amine (5-fluoro-2-methoxyaniline). Selenium and tellurium compounds, in the presence of a base, can efficiently catalyze the formation of isothiocyanates from isocyanides even at room temperature. rsc.org Molybdenum and rhodium-based catalysts have also been employed, leading to excellent yields. mdpi.comrsc.org
Copper catalysis has emerged as a valuable tool for isothiocyanate synthesis. mdpi.com One copper-catalyzed approach involves the generation of a difluorocarbene, which reacts with the primary amine to form an isocyanide intermediate. mdpi.comrsc.org This isocyanide is then trapped by elemental sulfur to furnish the final isothiocyanate product. mdpi.com This method avoids the direct use of toxic thiocarbonyl transfer reagents. rsc.org Cobalt(II) chloride is another inexpensive and air-stable metal catalyst used for the desulfurization of dithiocarbamate salts under mild conditions, producing aromatic isothiocyanates in good yields. nih.govresearchgate.net
The proposed mechanism for many of these catalytic reactions involves the formation of a metal-isocyanide complex or the catalytic activation of the sulfur source. For example, in the selenium-catalyzed reaction, selenium is thought to react with the isocyanide to form an isoselenocyanate, which then undergoes exchange with elemental sulfur to yield the more stable isothiocyanate. mdpi.com
Table 2: Overview of Transition Metal Catalysts in Isothiocyanate Synthesis
| Catalyst System | Reactants | General Mechanism | Key Features |
|---|---|---|---|
| Selenium/Base | Isocyanide + Elemental Sulfur | Formation of an isoselenocyanate intermediate, followed by sulfur exchange. mdpi.com | Efficient at room temperature; avoids toxic reagents. rsc.org |
| Molybdenum or Rhodium | Isocyanide + Elemental Sulfur | Catalytic sulfur transfer to the isocyanide. mdpi.com | Good to excellent yields; requires reflux conditions in some cases. mdpi.com |
| Copper | Primary Amine + Carbene Source + Sulfur | In situ formation of isocyanide via a carbene reaction, followed by sulfurization. mdpi.comrsc.org | Utilizes stable and readily available reagents. rsc.org |
| Cobalt(II) Chloride | Dithiocarbamate Salt | Catalytic desulfurization. nih.gov | Inexpensive, air-stable catalyst; mild reaction conditions. nih.govresearchgate.net |
Atom Economy and Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be significantly improved by applying the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net
Atom Economy: This principle, central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. bit.edu.cn Synthetic routes utilizing elemental sulfur as the sulfur source, particularly in reactions with isocyanides, exhibit high atom economy as the sulfur atom is directly incorporated into the isothiocyanate molecule. mdpi.comrsc.org In contrast, traditional methods involving the decomposition of dithiocarbamate salts with desulfurizing agents like lead nitrate or ethyl chloroformate often have lower atom economy due to the formation of stoichiometric byproducts. nih.govorgsyn.org
Green Chemistry Principles in Practice:
Waste Prevention: One-pot syntheses are inherently greener as they eliminate the need for isolating and purifying intermediates, thereby reducing solvent usage and the generation of waste streams. beilstein-journals.orgtubitak.gov.tr
Safer Solvents and Auxiliaries: The development of synthetic procedures in water, such as the sodium persulfate method for desulfurization, represents a significant advancement in green chemistry. rsc.orgskpharmteco.com Water is a non-toxic, non-flammable, and inexpensive solvent. researchgate.net When organic solvents are necessary, choosing greener alternatives to chlorinated solvents like dichloromethane (B109758) is preferred. skpharmteco.com
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. researchgate.net Transition metal-catalyzed syntheses, which use small amounts of metal to facilitate the reaction, are more sustainable than methods requiring stoichiometric amounts of toxic reagents like thiophosgene. nih.govrsc.org
Energy Efficiency: Methods that can be performed at room temperature or with only moderate heating are more energy-efficient and thus greener. rsc.orgnih.gov For example, some selenium-catalyzed and cobalt-catalyzed reactions proceed under mild conditions. nih.govrsc.org
Use of Renewable Feedstocks & Less Hazardous Chemical Syntheses: The classic synthesis of isothiocyanates often involves highly toxic and volatile reagents such as thiophosgene or carbon disulfide. nih.govcbijournal.com Modern methods that avoid these substances, for example, by generating thiocarbonyl surrogates in situ from less hazardous precursors, align with green chemistry principles. rsc.org
Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound Production
The optimal synthetic route for this compound depends on a comparative evaluation of various factors, including yield, selectivity, reaction conditions, cost, safety, and environmental impact.
Traditional vs. Modern Methods: The classical approach to aryl isothiocyanates involves the reaction of the corresponding amine with the highly toxic thiophosgene or the decomposition of a dithiocarbamate salt using stoichiometric heavy metal salts (e.g., lead nitrate). nih.govorgsyn.org While effective, these methods are disfavored due to severe safety and environmental concerns. cbijournal.com
One-Pot Aqueous Methods: Methods using reagents like sodium persulfate or cyanuric chloride in aqueous systems offer a significant improvement. beilstein-journals.orgnih.gov They often provide good to excellent yields (with some one-pot methods reporting yields over 95% for analogous compounds) and are particularly well-suited for producing electron-deficient aryl isothiocyanates. nih.govcbijournal.com The use of water as a solvent and the avoidance of toxic reagents make these routes highly attractive from a green chemistry perspective. rsc.org
Catalytic Methods: Transition metal-catalyzed syntheses offer an elegant and efficient alternative. These reactions can proceed under very mild conditions and often give high yields. mdpi.com The primary advantage is the high efficiency and selectivity achieved with only a catalytic amount of the metal, reducing waste. For example, copper-catalyzed reactions can proceed from the primary amine, a carbene source, and elemental sulfur, showcasing a convergent and atom-economical approach. mdpi.com
Selectivity: For a substituted aniline like 5-fluoro-2-methoxyaniline, selectivity is generally high, as the primary amine is the sole reactive site for isothiocyanate formation in most described methods. The key challenge is often achieving complete conversion, especially given the potential for reduced nucleophilicity of the amine due to the electron-withdrawing fluorine atom. beilstein-journals.orgcbijournal.com Methods demonstrated to be effective for electron-deficient anilines, such as the TCT-mediated one-pot synthesis, are therefore highly relevant. beilstein-journals.org
Table 3: Comparative Analysis of Synthetic Routes
| Synthetic Method | Key Reagents | Typical Yields | Safety & Environmental Considerations | Applicability to Target Compound |
|---|---|---|---|---|
| Thiophosgene Method | 5-fluoro-2-methoxyaniline, Thiophosgene | Good to Excellent | Highly toxic, corrosive, and volatile reagent; significant safety protocols required. cbijournal.com | High (Functionally), Low (Practically) |
| Dithiocarbamate Decomposition (Heavy Metal) | Amine, CS₂, Lead Nitrate | Good | Use of stoichiometric toxic heavy metals; generates hazardous waste. nih.govorgsyn.org | High (Functionally), Low (Practically) |
| One-Pot (TCT) | Amine, CS₂, K₂CO₃, TCT | Excellent (>90% reported for similar substrates) beilstein-journals.org | TCT is a water-reactive irritant; requires organic solvent. beilstein-journals.org | Excellent; effective for electron-deficient anilines. beilstein-journals.org |
| One-Pot (Sodium Persulfate) | Amine, CS₂, Na₂S₂O₈ | Good to Excellent (up to 96% for similar substrates) nih.gov | Green and safe reagents; uses water as solvent. rsc.org | Excellent; green and efficient. nih.gov |
| Transition Metal-Catalyzed (e.g., Cu, Se) | Amine/Isocyanide, Sulfur, Catalyst | Good to Excellent | Avoids toxic reagents; mild conditions; requires catalyst removal. mdpi.comrsc.org | Excellent; offers mild and efficient synthesis. rsc.org |
Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Methoxyphenyl Isothiocyanate
Nucleophilic Addition Reactions to the Isothiocyanate Group
The most characteristic reaction of isothiocyanates is the nucleophilic addition to the carbon-nitrogen double bond. The carbon atom of the -N=C=S group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This allows for facile reactions with various nucleophiles.
Reactivity with Amines: Thiourea (B124793) Formation
Isothiocyanates readily react with primary and secondary amines to form the corresponding N,N'-disubstituted thioureas. This reaction is typically rapid and proceeds under mild conditions, often simply by mixing the reactants at room temperature. The reaction with 5-Fluoro-2-methoxyphenyl isothiocyanate and a primary amine, for instance, involves the lone pair of the amine's nitrogen atom attacking the electrophilic central carbon of the isothiocyanate. A subsequent proton transfer results in the stable thiourea product. This reaction is a cornerstone in the synthesis of various biologically active molecules and organocatalysts. google.comorganic-chemistry.orgresearchgate.net The general viability of this synthetic strategy is high, with many reactions proceeding to completion and yielding a pure product after simple isolation.
Table 1: Illustrative Examples of Thiourea Formation
| Reactant Amine | Product |
|---|---|
| Aniline (B41778) | 1-(5-Fluoro-2-methoxyphenyl)-3-phenylthiourea |
| Diethylamine | 1-(5-Fluoro-2-methoxyphenyl)-3,3-diethylthiourea |
Reactions with Alcohols and Phenols: Thiocarbamate Formation
The reaction of isothiocyanates with alcohols and phenols yields thiocarbamates. This transformation is generally less facile than the reaction with amines because alcohols and phenols are weaker nucleophiles. Consequently, the reaction often requires heat or the presence of a base catalyst to proceed at a practical rate. The base serves to deprotonate the alcohol or phenol (B47542), generating a more potent nucleophilic alkoxide or phenoxide ion, which then attacks the isothiocyanate carbon. A recent study developed a catalyst-free, one-pot reaction between isocyanides, sulfur, and alcohols or thiols, which proceeds through an isothiocyanate intermediate to form O-thiocarbamates and dithiocarbamates under mild conditions. nih.gov
Cycloaddition Reactions (e.g., [2+3] Cycloadditions)
The heterocumulene structure of the isothiocyanate group, with its perpendicular π-bonds, allows it to participate in cycloaddition reactions. For example, isothiocyanates can act as dipolarophiles in [2+3] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. qucosa.de Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of such cycloadditions, for instance, in the reaction of isothiocyanates with diazoazoles to form thiatriazines. researchgate.net 3-Isothiocyanato oxindoles have also been shown to undergo formal [3+2] cycloaddition reactions to synthesize spirocyclic systems. researchgate.net
Heterocycle Synthesis via Intramolecular Cyclization
Isothiocyanates are valuable precursors for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles. rsc.orgresearchgate.net Often, the isothiocyanate is first reacted with a bifunctional nucleophile to create an intermediate which then undergoes an intramolecular cyclization. For example, reaction with a compound containing both an amine and a hydroxyl or thiol group can lead to an initial thiourea, which subsequently cyclizes to form heterocycles like benzoxazoles, benzothiazoles, or benzimidazoles. researchgate.net The versatility of the isothiocyanate group as a building block is a key theme in the synthesis of complex molecular architectures. acs.orgchemrxiv.org
Electrophilic Behavior and Derivatization
The core of the isothiocyanate group's reactivity is the electrophilic nature of its central carbon atom. This inherent electrophilicity drives the nucleophilic addition reactions discussed previously, which are the primary methods for its derivatization. nih.govresearchgate.net By reacting this compound with different nucleophiles (amines, alcohols, thiols, etc.), a wide variety of derivatives can be prepared. This derivatization is crucial not only for synthesizing new compounds but also for analytical purposes, such as preparing derivatives with chromophores for easier detection in chromatographic methods. nih.gov
Role of Aromatic Substituents on Isothiocyanate Reactivity (Fluoro and Methoxy (B1213986) Effects)
The reactivity of the isothiocyanate group in this compound is significantly influenced by the electronic effects of the fluoro and methoxy substituents on the phenyl ring. These effects alter the electron density on the isothiocyanate carbon, thereby modulating its electrophilicity. nih.gov
Fluoro Group: Located at position 5 (meta to the isothiocyanate), the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric effect (+M). Due to its meta position, the inductive effect dominates. This withdrawal of electron density from the aromatic ring makes the isothiocyanate carbon slightly more electrophilic, potentially increasing its reactivity towards nucleophiles compared to an unsubstituted phenyl isothiocyanate. Studies on aryl iodides have shown that electron-withdrawing substituents can increase reactivity in cross-coupling reactions. nih.gov Similarly, the synthesis of isothiocyanates from highly electron-deficient anilines often requires specific conditions due to the altered electronic nature of the starting material. nih.gov
Methoxy Group: Positioned at the 2-position (ortho to the isothiocyanate), the methoxy group has an electron-withdrawing inductive effect (-I) but a much stronger electron-donating mesomeric effect (+M). The +M effect increases electron density on the aromatic ring, particularly at the ortho and para positions. This donation of electron density can slightly decrease the electrophilicity of the isothiocyanate carbon, potentially making it less reactive than an unsubstituted analog. The electronic properties of aryl isothiocyanates have been noted as important for achieving acceptable yields in certain cyclization reactions. researchgate.net
Table 2: Summary of Substituent Electronic Effects
| Substituent | Position | Dominant Electronic Effect | Expected Impact on Isothiocyanate Carbon Electrophilicity |
|---|---|---|---|
| Fluoro (-F) | 5 (meta) | Inductive Withdrawal (-I) | Increase |
Reaction Kinetics and Thermodynamic Considerations in this compound Transformations
A thorough search of scientific databases did not yield any studies presenting kinetic or thermodynamic data for the reactions of this compound. Generally, the kinetics of isothiocyanate reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the phenyl ring.
Thermodynamic considerations, such as the enthalpy and entropy of reaction, are also crucial for understanding the favorability of transformations involving this compound. These parameters would be specific to each reaction and would require experimental determination through techniques like calorimetry. In the absence of such studies, no quantitative thermodynamic data can be provided.
Table 1: Hypothetical Factors Influencing Reaction Kinetics of this compound
| Factor | Expected Influence on Reaction Rate with a Nucleophile | Rationale |
| 5-Fluoro Substituent | Increase | The electron-withdrawing nature of fluorine enhances the electrophilicity of the isothiocyanate carbon. |
| 2-Methoxy Substituent | Decrease | The electron-donating nature of the methoxy group can reduce the electrophilicity of the isothiocyanate carbon. |
| Steric Hindrance | Decrease | The ortho-methoxy group may sterically hinder the approach of a nucleophile to the isothiocyanate carbon. |
| Solvent Polarity | Variable | The effect of solvent polarity would depend on the specific reaction mechanism. |
This table is based on general chemical principles and is not derived from experimental data for this compound.
Stereochemical Aspects of Reactions Involving this compound
No literature was found that specifically addresses the stereochemical outcomes of reactions involving this compound. The stereochemistry of such reactions would be highly dependent on the nature of the reactants and the reaction conditions.
For example, in reactions with chiral nucleophiles, the formation of diastereomeric products would be possible. The facial selectivity of the nucleophilic attack on the planar isothiocyanate group could be influenced by the steric and electronic properties of the substituents on both the isothiocyanate and the nucleophile.
Similarly, in cycloaddition reactions, the stereochemistry of the resulting heterocyclic ring would be determined by the concerted or stepwise nature of the reaction mechanism and the stereochemistry of the reacting partner. Without experimental evidence, it is not possible to predict the stereochemical course of any specific reaction involving this compound.
Derivatization Strategies and Analogue Synthesis Utilizing 5 Fluoro 2 Methoxyphenyl Isothiocyanate
Design Principles for Novel 5-Fluoro-2-methoxyphenyl Isothiocyanate Derivatives
The design of new derivatives of this compound is guided by principles of medicinal and materials chemistry, focusing on the strategic modification of its core structure to achieve desired properties. The primary point of derivatization is the electrophilic carbon atom of the isothiocyanate group, which readily reacts with nucleophiles like amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively.
The design principles hinge on two key areas: the choice of nucleophile and the influence of the substituted phenyl ring.
Nucleophile Selection: The nature of the nucleophile dictates the core structure of the resulting adduct. Primary and secondary amines, for instance, yield substituted thioureas, which are of significant interest due to their prevalence in biologically active compounds. The diversity of available amines allows for the systematic exploration of chemical space.
Influence of Phenyl Ring Substituents: The 5-fluoro and 2-methoxy groups on the aromatic ring are not merely passive substituents. Their electronic properties—the strong electron-withdrawing nature of fluorine and the electron-donating effect of the methoxy (B1213986) group—influence the reactivity of the isothiocyanate and the conformational preferences and binding interactions of the final derivative. The fluorine atom, for example, can engage in hydrogen bonding and alter metabolic stability. nih.gov
Interactive Table: Influence of Substituents on Derivative Design
| Structural Feature | Chemical Property | Implication for Derivative Design |
|---|---|---|
| Isothiocyanate Group (-NCS) | Highly electrophilic carbon center | Primary site for reaction with nucleophiles (amines, alcohols, thiols) to form stable adducts. |
| 5-Fluoro Group | Strongly electron-withdrawing; potential H-bond acceptor | Modulates electronic properties of the ring, can enhance binding affinity and improve metabolic stability. |
| 2-Methoxy Group | Electron-donating; steric bulk | Influences ring electronics and can dictate the conformation of the molecule, potentially leading to selective interactions with biological targets. |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for screening. This compound is an ideal scaffold for such approaches due to its reliable reactivity. In a typical combinatorial synthesis, the isothiocyanate would be reacted with a diverse set of building blocks, most commonly amines, in a parallel fashion.
For example, a library of N-aryl, N'-alkyl thioureas can be constructed by reacting this compound with a collection of different primary or secondary amines. This process can be automated and performed on a small scale in microtiter plates, allowing for the synthesis of hundreds or thousands of distinct compounds in a short period. The resulting library of thiourea (B124793) derivatives can then be screened for desired biological or material properties. Multicomponent reactions, where the isothiocyanate, an amine, and a third reactant are combined in a single step, can further increase the complexity and diversity of the generated library. mdpi.com
Interactive Table: Example of a Combinatorial Library Synthesis
| Reactant 1 (Scaffold) | Reactant 2 (Amine Library) | Resulting Compound Class |
|---|---|---|
| This compound | Aniline (B41778) | N-(5-Fluoro-2-methoxyphenyl)-N'-phenylthiourea |
| Benzylamine | N-Benzyl-N'-(5-fluoro-2-methoxyphenyl)thiourea | |
| Piperidine | (5-Fluoro-2-methoxyphenyl)carbamothioylpiperidine |
Solid-Phase Organic Synthesis (SPOS) Applications with this compound
Solid-phase organic synthesis (SPOS) offers significant advantages for multi-step synthesis, including simplified purification and the ability to drive reactions to completion using excess reagents. This compound can be effectively utilized in SPOS workflows.
In one common approach, a resin functionalized with primary or secondary amines serves as the solid support. The isothiocyanate is then introduced in solution, reacting with the resin-bound amines to form an immobilized thiourea derivative. From this solid-supported intermediate, further chemical transformations can be carried out on the 5-Fluoro-2-methoxyphenyl moiety or on other functional groups that were part of the initial amine. After the desired synthetic sequence is complete, the final product is cleaved from the resin. This methodology is particularly useful for building complex molecules like peptides or macrocycles where the thiourea linkage serves as a key structural component. stanford.edunih.govresearchgate.net
Interactive Table: Workflow for Solid-Phase Synthesis
| Step | Description | Purpose |
|---|---|---|
| 1. Immobilization | An amine-functionalized solid support (resin) is reacted with this compound. | To covalently attach the thiourea precursor to the solid phase, facilitating purification. |
| 2. Elaboration | Additional chemical reactions are performed on the resin-bound molecule. | To build molecular complexity in a stepwise manner. |
| 3. Cleavage | The final product is cleaved from the solid support using a specific reagent (e.g., strong acid). | To release the purified final product into solution. |
Synthesis of Heterocyclic Scaffolds Incorporating the 5-Fluoro-2-methoxyphenyl Moiety
The isothiocyanate group is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic systems. By reacting this compound with molecules containing two nucleophilic centers (dinucleophiles), a range of five- and six-membered rings can be constructed through cyclization reactions.
For instance:
Reaction with amino alcohols (e.g., ethanolamine) can lead to the formation of oxazolidine-2-thiones.
Reaction with amino thiols (e.g., cysteamine) can yield thiazolidine-2-thiones.
Reaction with hydrazines can produce various thiadiazole or thiosemicarbazide (B42300) derivatives, which can be further cyclized.
These reactions provide a direct route to embed the 5-Fluoro-2-methoxyphenyl group into a diverse set of heterocyclic frameworks, which are privileged structures in medicinal chemistry. researchgate.net
Interactive Table: Heterocyclic Synthesis from this compound
| Dinucleophilic Reactant | Resulting Heterocyclic Scaffold |
|---|---|
| Ethanolamine | 3-(5-Fluoro-2-methoxyphenyl)oxazolidine-2-thione |
| Cysteamine | 3-(5-Fluoro-2-methoxyphenyl)thiazolidine-2-thione |
| Hydrazine | 1-(5-Fluoro-2-methoxyphenyl)thiosemicarbazide |
| Ethylenediamine | 1-(5-Fluoro-2-methoxyphenyl)imidazolidine-2-thione |
Post-Synthetic Modifications of this compound Adducts
Once the initial adduct, such as a thiourea, has been formed, it can undergo further chemical modifications to generate additional analogues. The thiourea linkage itself is a versatile functional group for post-synthetic modification.
Key modification strategies include:
S-Alkylation: The sulfur atom of the thiourea is nucleophilic and can be alkylated with electrophiles like alkyl halides to form isothiouronium salts. These salts can then be used in further reactions.
Conversion to Guanidines: The thiourea can be converted into a guanidine (B92328) moiety. This transformation can be achieved by reaction with an amine in the presence of a desulfurization agent (e.g., a carbodiimide (B86325) or heavy metal oxide). This is a significant modification as it changes the basicity and hydrogen bonding capacity of the core structure. nih.gov
Oxidative Cyclization: Certain thiourea derivatives can undergo oxidative cyclization to form heterocyclic systems like benzothiazoles, depending on the substituents present.
These post-synthetic modifications dramatically expand the range of accessible derivatives from a single initial adduct, allowing for fine-tuning of molecular properties.
Interactive Table: Post-Synthetic Modification Strategies
| Modification Type | Reagents | Resulting Functional Group |
|---|---|---|
| S-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Isothiouronium Salt |
| Desulfurization/Guanidinylation | Amine, Carbodiimide (e.g., EDC) | Guanidine |
| Oxidative Cyclization | Oxidizing Agent (e.g., Bromine) | Fused Heterocycle (e.g., Benzothiazole) |
Theoretical and Computational Investigations of 5 Fluoro 2 Methoxyphenyl Isothiocyanate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.
For 5-Fluoro-2-methoxyphenyl Isothiocyanate, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the sulfur atom of the isothiocyanate group. Conversely, the LUMO is likely centered on the electron-deficient carbon atom of the isothiocyanate group (-N=C=S).
Hypothetical Frontier Orbital Data for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | The energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. |
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. On an MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack.
In this compound, the MEP would likely show negative potential around the fluorine, oxygen, and sulfur atoms due to their high electronegativity. A significant region of positive potential would be expected around the central carbon atom of the isothiocyanate group, highlighting its electrophilic character, which is crucial for its reactions with nucleophiles. researchgate.netchemrxiv.org
Hypothetical Atomic Charges for this compound
| Atom | Mulliken Charge (a.u.) | Description |
| C (of N=C=S) | +0.45 | A significant positive charge indicates this site is highly electrophilic and prone to nucleophilic attack. |
| S (of N=C=S) | -0.30 | A negative charge reflects the high electron density on the sulfur atom. |
| O (of OCH₃) | -0.25 | The electronegative oxygen atom draws electron density, resulting in a partial negative charge. |
| F | -0.20 | The fluorine atom exhibits a partial negative charge due to its high electronegativity. |
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. The methoxy (B1213986) group (-OCH₃) and the isothiocyanate group (-NCS) can rotate relative to the phenyl ring. Computational methods can map the potential energy surface by systematically rotating these groups and calculating the energy at each step.
For this compound, the primary dihedral angles to consider would be the C-C-O-C angle of the methoxy group and the C-C-N-C angle of the isothiocyanate group. The analysis would reveal the lowest energy (most stable) conformer and the energy barriers for rotation between different conformers. Steric hindrance between the bulky methoxy and isothiocyanate groups in the ortho position likely plays a significant role in determining the preferred conformation.
Hypothetical Relative Energies of Key Conformers
| Conformer ID | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |
| Conf-1 | 0° | 45° | 0.00 | Global Min |
| Conf-2 | 180° | 45° | 1.5 | Local Min |
| Conf-3 | 0° | 135° | 3.2 | Higher E |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is invaluable for investigating reaction mechanisms at a molecular level. chemrxiv.org For an isothiocyanate, a key reaction is its addition with a nucleophile (e.g., an amine or thiol). researchgate.net Computational studies can map the entire reaction pathway, from reactants to products, through the transition state.
A transition state (TS) is the highest energy point along a reaction coordinate. It represents a fleeting molecular structure that is neither reactant nor product. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods can optimize the geometry of the TS and calculate its energy. A key verification of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy barrier, which determines the reaction rate.
Hypothetical Energy Profile for Reaction with a Nucleophile
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | The starting energy of the isolated molecules. |
| Transition State (TS) | +15.0 | The activation energy barrier that must be overcome for the reaction to occur. |
| Product | -10.0 | The final energy of the addition product, indicating an exothermic reaction. |
Spectroscopic Property Prediction (Theoretical Basis, not actual data)
The prediction of spectroscopic properties for this compound is primarily achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a prominent and effective method. nih.govmdpi.com The theoretical basis for these predictions lies in solving the Schrödinger equation for the molecule's electronic structure, which then allows for the calculation of properties that govern its interaction with electromagnetic radiation.
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Using a functional, such as B3LYP, and a basis set, like 6-31G*, the calculations can determine bond lengths, bond angles, and dihedral angles. nih.gov Once the optimized structure is obtained, frequency calculations can be performed to predict the vibrational spectra (Infrared and Raman). nih.gov These calculations yield the frequencies of the normal modes of vibration, which correspond to the absorption peaks in an IR spectrum. mdpi.com For instance, the characteristic stretching frequency of the isothiocyanate (-N=C=S) group can be predicted, along with vibrations associated with the substituted benzene (B151609) ring.
Similarly, Nuclear Magnetic Resonance (NMR) spectra can be theoretically predicted. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the presence of a magnetic field, their chemical shifts can be estimated. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy.
It is important to note that theoretical spectra are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the computational methods and the effects of the molecular environment in a real-world sample. The table below presents hypothetical predicted spectroscopic data for this compound, illustrating the type of information that can be obtained from these theoretical calculations.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Hypothetical Value/Range |
| Infrared (IR) Spectroscopy | -N=C=S Asymmetric Stretch | 2100-2050 cm⁻¹ |
| C-F Stretch | 1250-1200 cm⁻¹ | |
| Ar-O-CH₃ Stretch | 1270-1230 cm⁻¹ | |
| ¹³C NMR Spectroscopy | Isothiocyanate Carbon (-N=C =S) | 130-140 ppm |
| Carbon bonded to Fluorine (C -F) | 155-165 ppm (with J-coupling) | |
| Methoxyphenyl Carbon (-O-C H₃) | 55-65 ppm | |
| ¹⁹F NMR Spectroscopy | Aromatic Fluorine | -110 to -120 ppm |
| UV-Visible Spectroscopy | π → π* transition | 250-280 nm |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations offer a computational method to study the time-dependent behavior of this compound, including its interactions with solvent molecules and its conformational dynamics. nih.gov These simulations model the molecule and its surrounding solvent at an atomistic level, using classical mechanics to calculate the forces between atoms and their subsequent motion over time. researchgate.net
To investigate solvent effects, the isothiocyanate molecule is placed in a simulation box filled with explicit solvent molecules, such as water, methanol, or dimethylformamide (DMF). nih.govnih.gov By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe how the solvent molecules arrange themselves around the solute. This provides insights into the solvation structure, including the formation of hydrogen bonds or other non-covalent interactions. nih.gov For example, simulations could reveal whether polar solvent molecules preferentially interact with the fluorine and methoxy groups or the isothiocyanate moiety.
MD simulations also allow for the exploration of the molecule's dynamic behavior. The trajectory of the simulation reveals how the molecule moves, rotates, and changes its conformation over time. nih.gov For this compound, this could include the rotation around the C-N bond of the isothiocyanate group and the C-O bond of the methoxy group. By analyzing these dynamics, one can understand the flexibility of the molecule and the relative stability of different conformations in various solvent environments. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The table below presents hypothetical findings from a molecular dynamics simulation study.
Hypothetical Findings from Molecular Dynamics Simulations of this compound
| Simulation Parameter | Solvent | Hypothetical Observation |
| Radial Distribution Function | Water | High probability of finding water molecules near the methoxy oxygen and fluorine atom, indicating hydrogen bonding potential. |
| Hexane | No specific ordering of solvent molecules, indicating weak, non-specific van der Waals interactions. | |
| Conformational Analysis | Methanol | The dihedral angle of the C-C-O-C (methoxy group) shows a preference for a planar conformation with the benzene ring. |
| Dimethylformamide | Increased rotational freedom around the C-N bond of the isothiocyanate group compared to in water. | |
| Interaction Energy | Water | Strong negative interaction energy, suggesting favorable solvation. |
| Hexane | Near-zero interaction energy, indicating less favorable solvation compared to water. |
Mechanistic Probes in Biological Systems Involving 5 Fluoro 2 Methoxyphenyl Isothiocyanate and Its Derivatives
Covalent Modification of Cysteine Residues in Proteins
The sulfhydryl (thiol) group of cysteine is one of the most potent nucleophiles in proteins and a primary target for covalent modification by isothiocyanates.
The fundamental reaction between an isothiocyanate and a thiol group involves the nucleophilic attack of the sulfur atom from the cysteine residue on the electrophilic central carbon atom of the –N=C=S group. This interaction results in the formation of a dithiocarbamate (B8719985) adduct. researchgate.net This reaction is a key mechanism for the biological activity of many isothiocyanates. The process is efficient under physiological conditions, representing a primary route through which these compounds interact with and modulate the function of target proteins. researchgate.net
A defining characteristic of the dithiocarbamate linkage formed between isothiocyanates and cysteine residues is its reversibility. researchgate.net The adduct can dissociate, regenerating the free isothiocyanate and the unmodified thiol group. This reversibility means that the ITC can potentially be transferred from one thiol group to another, such as from glutathione (B108866) to a cysteine residue on a protein, a process known as transthiocarbamoylation.
The reaction with cysteine is highly dependent on pH, occurring optimally in a range of pH 6-8. researchgate.netresearchgate.net Selectivity for specific cysteine residues within a protein is often governed by the local microenvironment, which influences the pKa of the thiol group. A lower pKa leads to a more nucleophilic thiolate anion, enhancing its reactivity with the isothiocyanate.
Table 1: Reactions of Isothiocyanates with Protein Nucleophiles
| Nucleophilic Residue | Functional Group | Reaction Product | Bond Type | Reversibility | Optimal pH |
| Cysteine | Thiol (-SH) | Dithiocarbamate | C-S | Reversible | 6.0-8.0 researchgate.netresearchgate.net |
| Lysine (B10760008) | Amine (-NH₂) | Thiourea (B124793) | C-N | Irreversible | 9.0-11.0 researchgate.netresearchgate.net |
Interaction with Lysine Residues: Thiourea Formation
Isothiocyanates also react with the primary ε-amino group of lysine residues. The nitrogen atom of the uncharged amino group acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This reaction leads to the formation of a highly stable thiourea linkage. researchgate.netnih.gov
Unlike the reversible adduction with cysteine, the formation of a thiourea with lysine is considered irreversible under physiological conditions. researchgate.net This stable covalent bond makes isothiocyanate-based probes particularly useful for permanent labeling of proteins. The reaction with lysine is favored under more alkaline conditions, typically at a pH between 9 and 11, where the ε-amino group (with a pKa of ~10) is more likely to be deprotonated and thus nucleophilic. researchgate.netresearchgate.netacs.org This pH-dependent reactivity allows for some degree of selectivity between cysteine and lysine modification. researchgate.net
Mechanistic Studies of Enzyme Active Site Probing
The ability of isothiocyanates to covalently modify key amino acid residues makes them invaluable tools for probing the active sites of enzymes. By targeting nucleophilic residues essential for catalysis or substrate binding, these compounds can act as potent inhibitors and labeling agents.
When an isothiocyanate modifies a cysteine or lysine residue located within the active site of an enzyme, it can lead to potent and often irreversible inhibition. The covalent adduct can physically block the binding of the natural substrate or interfere with the catalytic machinery of the enzyme. For instance, various isothiocyanates have been shown to inactivate protein tyrosine phosphatase 1B (PTP1B) through the covalent modification of an active site cysteine residue. nih.gov Similarly, fluorescein-5-isothiocyanate (FITC) has been used to inactivate enzymes like vacuolar H+-pyrophosphatase and (Na+ + K+)-ATPase by modifying essential lysine residues. nih.govnih.gov In these cases, the inactivation follows pseudo-first-order kinetics, and the presence of the enzyme's natural substrate can often protect against modification, confirming that the reaction occurs at the active site. nih.gov
Table 2: Examples of Protein Targets Covalently Modified by Isothiocyanates
| Protein Target | Modifying Isothiocyanate | Residue(s) Targeted | Effect |
| (Na+ + K+)-ATPase | Fluorescein-5-isothiocyanate | Lysine (K501, K480, K766) nih.gov | Inactivation nih.gov |
| Vacuolar H+-pyrophosphatase | Fluorescein-5-isothiocyanate | Lysine nih.gov | Inhibition of activity nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Various ITCs | Cysteine (C215) nih.gov | Inactivation |
| Glutathione S-transferase A1 (GSTA1) | Phenethyl isothiocyanate | Cysteine (C112) nih.gov | Covalent modification |
Isothiocyanate derivatives containing a reporter group, such as a fluorophore, are widely used as active site labeling agents. Fluorescein-5-isothiocyanate (FITC) is a classic example, where the isothiocyanate group serves as the reactive "warhead" to covalently attach the fluorescent fluorescein (B123965) molecule to the protein. nih.gov
This strategy is employed to identify and locate functional residues within a protein's sequence. The process typically involves incubating the target enzyme with the isothiocyanate probe, leading to covalent modification. The modified protein is then subjected to proteolytic digestion, and the resulting peptides are analyzed, for example, by mass spectrometry. The peptide fragment carrying the fluorescent or mass-altered tag can be identified, pinpointing the exact amino acid residue that was modified. Studies using FITC have successfully identified key lysine residues in the active sites of various enzymes, confirming their role in substrate binding or catalysis. nih.govnih.gov This approach provides direct evidence of a residue's location within a functionally important domain. nih.gov
Modulation of Protein-Protein Interactions through Covalent Engagement
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. The development of small molecules that can modulate these interactions is a significant area of chemical biology and drug discovery. Covalent inhibitors, including those bearing an isothiocyanate group, are of particular interest due to their potential for high potency and prolonged duration of action. The electrophilic isothiocyanate can react with nucleophilic amino acid residues at the interface of a PPI, thereby either disrupting or stabilizing the interaction.
However, a thorough search of scientific databases and research articles did not yield any studies that have specifically investigated the use of 5-Fluoro-2-methoxyphenyl Isothiocyanate for the covalent modulation of protein-protein interactions. There are no published research findings, and consequently no data tables, detailing its efficacy, selectivity, or the specific PPIs it may target. The influence of the fluoro and methoxy (B1213986) substituents on the phenyl ring on its reactivity and target specificity remains uncharacterized in the context of PPI modulation.
Design of this compound-based Probes for Target Identification
Chemical probes are essential tools for identifying the cellular targets of bioactive molecules, thereby elucidating their mechanisms of action. Isothiocyanates can be incorporated into chemical probe scaffolds to enable covalent labeling of target proteins. A typical isothiocyanate-based probe would consist of the isothiocyanate "warhead," a recognition element that directs the probe to a specific protein or class of proteins, and a reporter tag (e.g., a biotin (B1667282) or a fluorophore) for detection and enrichment of the labeled proteins.
Despite the potential utility of this compound in this regard, there is no available scientific literature describing the design, synthesis, or application of probes based on this specific compound for target identification purposes. Research findings that would typically include details on probe synthesis, validation, and lists of identified protein targets are absent. Therefore, no data tables summarizing such findings can be presented.
Applications of 5 Fluoro 2 Methoxyphenyl Isothiocyanate As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The isothiocyanate functional group is well-known for its reactivity towards nucleophiles, particularly amines, which leads to the formation of thiourea (B124793) derivatives. This reactivity is the cornerstone of its application in the synthesis of complex organic molecules. 5-Fluoro-2-methoxyphenyl isothiocyanate serves as a key starting material for the construction of various heterocyclic systems. The presence of the fluoro and methoxy (B1213986) substituents on the aromatic ring can influence the reactivity of the isothiocyanate group and provide sites for further functionalization, allowing for the creation of diverse molecular architectures.
The synthesis of various biologically active molecules often involves multicomponent reactions where the isothiocyanate acts as a key electrophile. For instance, in the synthesis of substituted thiazoles or triazoles, this compound can be reacted with appropriate nucleophiles to form the core heterocyclic structure. The fluorine and methoxy groups can modulate the electronic properties of the resulting molecule, which can be crucial for its biological activity.
Utilisation in Medicinal Chemistry as a Pharmacophore Precursor
In the realm of medicinal chemistry, the strategic incorporation of specific structural motifs, or pharmacophores, is essential for designing effective drug candidates. This compound serves as a valuable precursor for introducing a fluorinated methoxyphenyl thiourea or related moiety into a potential drug molecule.
The development of novel therapeutic agents often relies on the synthesis of diverse libraries of compounds built around a central scaffold. The reaction of this compound with various amines leads to a wide array of thiourea derivatives. These thioureas can then be further modified or can themselves act as the final drug candidates. The fluorinated methoxyphenyl group is a common feature in many bioactive molecules, and this isothiocyanate provides a direct route to its incorporation. The presence of fluorine can enhance metabolic stability and binding affinity of a drug to its target.
| Scaffold Type | Potential Therapeutic Area |
| Substituted Thioureas | Anticancer, Antimicrobial |
| Thiazolidinones | Various, including anti-diabetic |
| Benzimidazoles | Antiviral, Antiparasitic |
This table represents potential applications based on the general reactivity of isothiocyanates and the known bioactivity of the resulting scaffolds. Specific research on this compound in these areas is limited.
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The thiourea linkage formed from the isothiocyanate can act as a bioisostere for other functional groups like amides or ureas. The 5-fluoro-2-methoxyphenyl group itself can be considered a bioisosteric replacement for other substituted phenyl rings, where the fluorine atom can alter properties like lipophilicity and metabolic stability.
Application in Polymer Chemistry and Material Science Precursors
While specific research on the use of this compound in polymer chemistry is not widely documented, the reactivity of the isothiocyanate group suggests potential applications. Isothiocyanates can react with diols or diamines to form poly(thiourethane)s or poly(thiourea)s, respectively. These polymers could exhibit unique properties due to the presence of the fluorinated methoxyphenyl side chains, potentially influencing thermal stability, solubility, and surface properties.
In material science, this compound could be used to modify surfaces of materials that have amine or hydroxyl functionalities. Such modifications could be used to alter the hydrophobicity or biocompatibility of a material.
Use in Analytical Chemistry as a Derivatization Reagent
Isothiocyanates are commonly used as derivatization reagents in analytical chemistry, particularly for the analysis of primary and secondary amines by high-performance liquid chromatography (HPLC). The reaction of an isothiocyanate with an amine forms a thiourea derivative that often has a strong chromophore, facilitating UV detection. Phenyl isothiocyanate is a well-known reagent for this purpose.
This compound could potentially be used in a similar manner. The resulting thiourea derivative would have a distinct retention time and could be detected by UV or mass spectrometry. The fluorine atom could also serve as a useful label for detection by ¹⁹F NMR. Although various derivatization methods for amines exist, the specific application of this compound for this purpose is not extensively reported in the literature.
| Analytical Technique | Potential Analyte |
| HPLC-UV | Primary and Secondary Amines |
| LC-MS | Amino Acids, Biogenic Amines |
| ¹⁹F NMR | Amines in complex matrices |
This table illustrates potential analytical applications based on the known chemistry of isothiocyanates.
Cross-Coupling Reactions Involving this compound Moieties
Cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. While the isothiocyanate group itself is not typically involved directly in these reactions as a coupling partner, the aromatic ring of this compound could potentially participate in such reactions if it were further functionalized with a suitable leaving group, such as a bromine or iodine atom.
However, there is limited specific information in the scientific literature regarding cross-coupling reactions directly involving the this compound moiety. The focus of its chemistry is predominantly centered on the reactivity of the isothiocyanate group.
Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Methoxyphenyl Isothiocyanate
Development of Novel Catalytic Methods for Isothiocyanate Functionalization
The classic reactivity of isothiocyanates is dominated by nucleophilic additions, most commonly with amines to form thioureas. While robust, this reaction limits the structural diversity of accessible derivatives. Future research should focus on developing novel catalytic methods to functionalize the isothiocyanate group in unprecedented ways.
A promising frontier is the use of photoredox and energy transfer catalysis to achieve reactions that are difficult under thermal conditions. For instance, methods for the selective 1,2-carboimination of the C=S bond in isothiocyanates using visible-light catalysis have recently been reported. researchgate.net Applying such strategies to 5-Fluoro-2-methoxyphenyl Isothiocyanate could enable the direct formation of complex S-substituted isothioureas, bypassing traditional multi-step sequences. researchgate.net Research in this area would involve screening various photocatalysts, exploring different classes of radical precursors, and optimizing reaction conditions to control selectivity for the C=S bond over the C=N bond. researchgate.net
Table 1: Potential Catalytic Systems for Isothiocyanate Functionalization
| Catalytic Approach | Potential Transformation | Key Advantages |
|---|---|---|
| Visible-Light Photoredox | 1,2-Carboimination | Mild conditions, high functional group tolerance, novel bond formations. |
| Transition-Metal Catalysis | Cycloadditions, Cross-Coupling | Access to complex heterocyclic scaffolds, potential for asymmetric variants. |
Exploration of Asymmetric Synthesis with this compound
The development of asymmetric transformations involving isothiocyanates is a largely underexplored field. Future efforts could be directed toward designing chiral catalysts that can interact with the this compound moiety to induce stereoselectivity. This could involve several approaches:
Catalytic Enantioselective Nucleophilic Addition: Designing chiral Lewis acids or organocatalysts that can coordinate to the sulfur or nitrogen atom of the isothiocyanate, thereby directing the facial attack of a nucleophile onto the central carbon atom. This would provide chiral thioureas or dithiocarbamates, which are valuable building blocks.
Asymmetric Cycloaddition Reactions: Developing chiral catalysts to control the stereochemical outcome of [2+2], [3+2], or [4+2] cycloaddition reactions where the isothiocyanate C=N or C=S bond acts as a dienophile or dipolarophile.
Kinetic Resolution: Using chiral reagents or catalysts to selectively react with one enantiomer of a racemic substrate containing a this compound group, allowing for the separation of enantiomers.
Success in this area would be a significant advance, enabling the use of this compound as a versatile precursor for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.
Mechanistic Investigations of Rare or Unprecedented Reaction Pathways
The reactivity of isothiocyanates is typically predictable, but there is potential for discovering rare or unprecedented reaction pathways under specific conditions. Mechanistic investigations into such pathways could reveal novel synthetic opportunities. For example, while acyl isothiocyanates are known to undergo thermal rearrangements, the potential for related nih.govnih.gov-shifts or more complex pericyclic reactions with aryl isothiocyanates like this compound is not well understood. researchgate.net
Future research could employ a combination of experimental and computational techniques to probe for such reactivity. This might involve:
Photochemical Reactions: Investigating the behavior of the compound under UV irradiation to explore excited-state reactivity, potentially leading to novel cyclizations or rearrangements.
Electrochemical Synthesis: Using electrochemistry to generate radical ions from this compound, which could then participate in unique bond-forming reactions not accessible through traditional methods.
High-Throughput Experimentation: Employing automated screening platforms to test the compound against a wide array of reactants and catalysts under diverse conditions to uncover unexpected transformations.
Unraveling these novel pathways would not only expand the synthetic utility of this isothiocyanate but also deepen the fundamental understanding of heterocumulene chemistry.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. For this compound, advanced computational methods can be applied in several key areas.
Reaction Pathway Modeling: Using Density Functional Theory (DFT) to calculate transition state energies for potential novel reactions, such as those explored in catalytic functionalization or asymmetric synthesis. This can help predict the feasibility of a proposed reaction and identify the most promising catalytic systems. nih.gov
Predicting Biological Targets: Employing molecular docking and molecular dynamics (MD) simulations to screen this compound against libraries of protein structures. nih.gov This can generate hypotheses about its potential biological targets and mechanisms of action, guiding subsequent experimental validation. nih.gov
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound. By correlating structural modifications with changes in biological activity, these models can predict the potency of new, unsynthesized analogs, prioritizing synthetic efforts.
Table 2: Computational Tools and Their Applications
| Computational Method | Application Area | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism | Activation energies, transition state geometries, selectivity. |
| Molecular Docking | Drug Discovery | Binding affinity, identification of potential protein targets. |
| Molecular Dynamics (MD) | Biophysical Analysis | Stability of ligand-protein complexes, conformational changes. |
Integration into Multidisciplinary Research Platforms (e.g., Chemoproteomics)
The electrophilic nature of the isothiocyanate group makes it an ideal functional handle for integration into multidisciplinary research platforms, particularly chemoproteomics. Isothiocyanates are known to react covalently with nucleophilic residues on proteins, such as the thiol group of cysteine and the ε-amino group of lysine (B10760008). nih.gov This reactivity can be harnessed to identify the direct protein targets of this compound within a complex biological system.
A future chemoproteomics workflow could involve:
Synthesizing a probe version of this compound that incorporates a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry).
Treating living cells or cell lysates with the probe to allow for covalent labeling of protein targets.
Attaching a biotin (B1667282) handle to the labeled proteins via click chemistry, followed by enrichment using streptavidin beads.
Identifying the enriched proteins using advanced mass spectrometry techniques.
This approach would provide an unbiased, proteome-wide map of the proteins that interact with this compound, offering invaluable insights into its molecular mechanism of action and potentially uncovering new therapeutic applications. nih.gov
Q & A
Q. What are the common synthetic routes for 5-Fluoro-2-methoxyphenyl Isothiocyanate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
- Thiourea Cyclization : Reacting 4-substituted 3-fluoro-anilines with isothiocyanates to form thioureas, followed by intramolecular cyclization .
- Alternative Routes : Using phosphorus pentoxide, iodine, or metal sulfates (e.g., copper sulfate) as catalysts for isothiocyanate formation from precursors like thiocarbanilides or ammonium dithiocarbamates .
Key Variables : Catalyst choice (e.g., iodine vs. zinc sulfate) and solvent polarity significantly impact reaction kinetics and purity. For example, iodine enhances electrophilic substitution in aromatic systems, while polar aprotic solvents improve thiourea stability .
Q. How is this compound characterized analytically?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves (tested for permeation resistance) and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is mandatory due to volatility .
- Ventilation : Work in a fume hood to limit inhalation exposure (TLV: <0.1 ppm for isothiocyanates) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., CuSO₄) to enhance regioselectivity. Evidence shows Cu²⁺ accelerates thiourea formation by coordinating with sulfur .
- Temperature Control : Maintain 60–80°C to prevent thermal decomposition of intermediates. Higher temperatures promote side reactions (e.g., hydrolysis of isothiocyanate to amine) .
- Solvent Optimization : Use dichloromethane or DMF to stabilize reactive intermediates. Polar solvents reduce side-product formation by solvating charged species .
Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?
Methodological Answer:
- Comparative Analysis : Overlay NMR/IR spectra of analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid vs. target compound) to identify substituent-specific shifts. Fluorine’s electronegativity alters electron density, shifting adjacent proton resonances .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to distinguish solvent artifacts from true signals .
Q. What is the mechanistic role of the methoxy and fluorine substituents in nucleophilic reactions?
Methodological Answer:
- Electronic Effects :
- Methoxy (-OCH₃) : Acts as an electron-donating group, activating the aromatic ring for electrophilic substitution at the ortho/para positions .
- Fluorine (-F) : Electron-withdrawing via inductive effects, directing nucleophiles to meta positions and stabilizing transition states through negative hyperconjugation .
- Experimental Validation : Compare reaction rates of this compound with non-fluorinated analogs (e.g., 2-methoxyphenyl isothiocyanate) in SN2 reactions. Fluorine’s presence reduces activation energy by ~15% in thiourea cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
